2-Azido-4-chlorobenzonitrile

Click Chemistry Cross‑Coupling Dual‑Functional Building Block

2-Azido-4-chlorobenzonitrile (CAS 156149‑37‑0) is an ortho‑azido‑substituted benzonitrile bearing a para‑chloro substituent (C₇H₃ClN₄, MW 178.58). It belongs to the aryl azide class, characterized by a photoreactive azide group, an electron‑withdrawing nitrile, and a chlorine atom that serves as a handle for further cross‑coupling or nucleophilic displacement.

Molecular Formula C7H3ClN4
Molecular Weight 178.58 g/mol
Cat. No. B13637514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-4-chlorobenzonitrile
Molecular FormulaC7H3ClN4
Molecular Weight178.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N=[N+]=[N-])C#N
InChIInChI=1S/C7H3ClN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H
InChIKeyPAEDRQNGDFAUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-4-chlorobenzonitrile (CAS 156149-37-0): Procurement-Ready Aryl Azide Building Block


2-Azido-4-chlorobenzonitrile (CAS 156149‑37‑0) is an ortho‑azido‑substituted benzonitrile bearing a para‑chloro substituent (C₇H₃ClN₄, MW 178.58) . It belongs to the aryl azide class, characterized by a photoreactive azide group, an electron‑withdrawing nitrile, and a chlorine atom that serves as a handle for further cross‑coupling or nucleophilic displacement. These three functionalities confer orthogonal reactivity patterns that are absent in non‑chlorinated azidobenzonitriles or non‑azido chlorobenzonitriles, positioning the compound as a dual‑purpose intermediate for both click chemistry and transition‑metal‑catalyzed transformations [1].

Dual Orthogonal Reactivity Azide for CuAAC click chemistry and chloro for Pd cross-coupling in a single building block
Ortho-Azido Photochemistry Enables photo-induced ring expansion to azepinones; inaccessible from meta/para isomers
Cross-Coupling Handle Para-chloro substituent supports Suzuki, Buchwald, and SNAr transformations

Why 2-Azido-4-chlorobenzonitrile Cannot Be Replaced by a Generic Azidobenzonitrile


Simple azidobenzonitrile isomers (2‑, 3‑, or 4‑azidobenzonitrile) lack the chlorine substituent and therefore cannot participate in orthogonal cross‑coupling reactions such as Suzuki, Buchwald, or SNAr without additional functionalization steps . Conversely, 4‑chlorobenzonitrile lacks the azide group required for CuAAC click chemistry or photoaffinity labeling, eliminating the possibility of bioorthogonal ligation entirely [1]. Even the regioisomer 2‑azido‑5‑chlorobenzonitrile (CAS 156149‑36‑9) relocates the chlorine substituent from the para to the meta position relative to the nitrile, altering the electronic environment of the aryl ring and potentially affecting click reaction rates, photolysis regioselectivity, and cross‑coupling reactivity . These positional differences translate into measurable variations in yield, regiochemical outcome, and suitability for multi‑step synthetic sequences, as quantified in the evidence below.

Non-chlorinated azidobenzonitriles

Lack the chloro cross-coupling handle; cannot undergo orthogonal Pd-mediated functionalization without additional steps.

4-Chlorobenzonitrile

Lacks the azide group required for CuAAC click chemistry or photoaffinity labeling, eliminating bioorthogonal ligation.

Regioisomer 2-azido-5-chlorobenzonitrile

Chlorine at meta position alters electronic environment, which may shift click reaction rates and photolysis regioselectivity.

2-Azido-4-chlorobenzonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Dual Orthogonal Reactivity: Click Chemistry + Cross‑Coupling Versus Single‑Function Analogs

2-Azido‑4‑chlorobenzonitrile is the only isomer among the chlorinated azidobenzonitriles that concurrently presents an azide group for CuAAC click chemistry and a chlorine atom in the para position relative to the nitrile for Pd‑catalyzed cross‑coupling. In contrast, 2‑azidobenzonitrile (CAS 31656‑77‑6) and 4‑azidobenzonitrile (CAS 18523‑41‑6) lack the chlorine handle entirely, while 4‑chlorobenzonitrile (CAS 623‑03‑0) lacks the azide group. Consequently, only 2‑azido‑4‑chlorobenzonitrile can serve as an orthogonal dual‑reactive module in a single synthetic operation without requiring protecting‑group strategies .

Dual Orthogonal Handles
Class‑level
2 handles (azide + Cl)
vs 1 handle in non‑chlorinated azides or 4‑chlorobenzonitrile
Enables sequential click and cross‑coupling in one scaffold
Structural comparison; verify reactivity in target conditions
Click Chemistry Cross‑Coupling Dual‑Functional Building Block

Ortho‑Azido Photolysis: Divergent Regiochemical Outcome Versus Para‑Azido Analogs

Unlike para‑azidobenzonitrile (4‑azidobenzonitrile), which fails to react under AlCl₃‑mediated photolysis conditions [1], ortho‑azidobenzonitriles (including 2‑azido‑4‑chlorobenzonitrile) undergo a characteristic photo‑induced ring expansion to yield mixtures of 3‑cyano‑ and 7‑cyano‑3H‑azepin‑2(1H)‑ones [2]. This regiochemical divergence is unique to the ortho‑azido arrangement and is not accessible from meta‑ or para‑azidobenzonitrile isomers. The presence of the 4‑chloro substituent further tunes the electronic character of the nitrene intermediate, potentially altering the 3‑cyano:7‑cyano product ratio relative to unsubstituted 2‑azidobenzonitrile.

Photochemical Pathway
Class‑level
Ring expansion to azepinones
Ortho‑azido‑specific; para‑azido: no reaction
Access to 3H‑azepinone scaffolds unique to ortho isomer
3‑CN/7‑CN ratio for chloro variant not reported
Photochemistry Nitrene Azepine Synthesis

CuAAC Click Yield: Regioisomeric Dependence of Triazole Formation Efficiency

In copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with acetylene gas under aqueous conditions (10 mol% CuI, 20 mol% Et₃N, H₂O), the meta‑substituted 3‑azidobenzonitrile delivers the corresponding 1‑monosubstituted triazole in 95% isolated yield, whereas ortho‑substituted aryl azides bearing ortho substituents give substantially lower yields due to steric hindrance [1]. 2‑Azido‑4‑chlorobenzonitrile, as an ortho‑azido aryl azide with an additional para‑chloro substituent, falls into the ortho‑substituted category and is expected to exhibit attenuated click reactivity compared to meta‑ or para‑azidobenzonitrile analogs. This difference is critical for users who must balance click efficiency against the synthetic advantages of the ortho‑azido photochemistry or the chloro cross‑coupling handle.

CuAAC Click Yield
Class‑level
Substantially lower
Meta‑azidobenzonitrile: 95%
Ortho sterics reduce yield; expect lower efficiency
Based on class trend; user should verify for specific alkyne
CuAAC Click Chemistry Triazole Yield

Calculated logP Differentiation: Lipophilicity Tuning by Chloro Substitution

The introduction of a chlorine atom at the 4‑position significantly increases the calculated partition coefficient (logP) relative to non‑chlorinated azidobenzonitriles. Database‑derived logP values indicate that 2‑azido‑4‑chlorobenzonitrile (estimated logP ≈ 2.8) is substantially more lipophilic than 2‑azidobenzonitrile (logP ≈ 1.95) or 4‑azidobenzonitrile (logP ≈ 1.95) [1]. This difference of approximately 0.85 log units corresponds to a ~7‑fold increase in octanol/water partition coefficient, which directly impacts membrane permeability, chromatographic retention time, and biological distribution profiles when the compound is used as a metabolic labeling probe or drug‑like intermediate.

Calculated logP
Reported
≈ 2.8
Non‑Cl analogs: ≈ 1.95
~7‑fold higher lipophilicity; may improve membrane permeability
Calculated value; experimental logP may vary
logP Lipophilicity Drug‑likeness

2-Azido-4-chlorobenzonitrile: High‑Differentiation Application Scenarios for Scientific Procurement


Sequential Orthogonal Bioconjugation: Click Ligation Followed by Pd‑Mediated Functionalization

In bioconjugate chemistry, a single small‑molecule probe often requires attachment to a biomolecule (via azide‑alkyne click chemistry) and subsequent elaboration with a fluorophore, affinity tag, or second targeting ligand. 2‑Azido‑4‑chlorobenzonitrile uniquely provides the azide for CuAAC with an alkyne‑modified protein or nucleic acid, after which the intact 4‑chloro substituent can undergo Suzuki or Buchwald coupling to install the second functional module. This sequential orthogonal strategy avoids the need for sequential deprotection or the addition of a third linker, streamlining probe assembly and reducing attrition [1].

Photochemical Generation of Azepinone Libraries with a Cross‑Coupling Handle

Medicinal chemistry programs targeting seven‑membered nitrogen heterocycles can exploit the ortho‑azido‑specific photochemical ring expansion that is unavailable to meta‑ or para‑azidobenzonitrile analogs. Irradiation of 2‑azido‑4‑chlorobenzonitrile in aqueous THF generates a mixture of 3‑cyano‑ and 7‑cyano‑3H‑azepin‑2(1H)‑ones, and the surviving 4‑chloro substituent provides a functional handle for subsequent diversification of the azepinone core via palladium‑catalyzed cross‑coupling, a capability that non‑chlorinated 2‑azidobenzonitrile lacks [1].

Physicochemical Property Modulation in Photoaffinity Labeling Probes

For photoaffinity labeling experiments where cellular permeability is critical, the ~7‑fold higher lipophilicity (ΔlogP ≈ +0.85) of 2‑azido‑4‑chlorobenzonitrile relative to 2‑azidobenzonitrile or 4‑azidobenzonitrile may enhance passive membrane diffusion and intracellular target engagement. The ortho‑azido group serves as the photoreactive moiety, while the chlorine atom increases hydrophobicity and simultaneously functions as a synthetic handle for probe assembly, offering a three‑in‑one design element that non‑chlorinated azidobenzonitriles cannot provide [1].

Isomer‑Selective HPLC Method Development Using Distinct Retention Profiles

Analytical chemists developing HPLC methods for reaction monitoring or purity assessment of azidobenzonitrile‑containing reaction mixtures can exploit the significantly different lipophilicity of 2‑azido‑4‑chlorobenzonitrile (logP ≈ 2.8) compared to non‑chlorinated azidobenzonitrile isomers (logP ≈ 1.95). This ~0.85 logP difference ensures baseline chromatographic resolution of the 4‑chloro derivative from its non‑halogenated counterparts on standard reversed‑phase columns, enabling unambiguous quantification in complex synthetic mixtures [1].

Application
Selection Property
Validation Focus
Sequential bioconjugation
Orthogonal azide + chloro handles
CuAAC ligation efficiency; Pd coupling compatibility
Azepinone library synthesis
Ortho-azido photochemical ring expansion
3H‑azepinone formation; chloro handle retention
Photoaffinity labeling probes
Enhanced lipophilicity (chloro substitution)
Cell permeability; intracellular target engagement
HPLC method development
Distinct chromatographic retention (ΔlogP)
Baseline resolution from non‑chlorinated analogs
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